molecular formula C13H8O3S B4887438 3-Hydroxy-2-(thiophen-2-yl)-4h-chromen-4-one CAS No. 91805-20-8

3-Hydroxy-2-(thiophen-2-yl)-4h-chromen-4-one

Cat. No.: B4887438
CAS No.: 91805-20-8
M. Wt: 244.27 g/mol
InChI Key: SRHIOWDJRLUYLG-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one is a compound that belongs to the class of chromones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of thiophene-2-carbaldehyde and 3-hydroxy-4H-chromen-4-one as starting materials. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as ethanol. The mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the thiophene ring, leading to a wide range of derivatives .

Scientific Research Applications

Pharmaceutical Development

Tyrosinase Inhibition

One of the notable applications of 3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one is its potential as a tyrosinase inhibitor , which can be beneficial in treating hyperpigmentation disorders.

  • Methodology : The compound was evaluated for its ability to inhibit mushroom tyrosinase, an enzyme crucial for melanin synthesis.
  • Results : It exhibited strong competitive inhibition with IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase, indicating a potent inhibitory effect .

Cancer Research

Antitumor Activity

Research has shown that derivatives of this compound can inhibit various cancer cell lines, making it a candidate for anticancer drug development.

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • Methodology : The derivatives were tested for their inhibitory activity against c-Met, a tyrosine kinase often overexpressed in cancers.
  • Results : Most derivatives demonstrated moderate to potent antitumor activity across the tested cell lines, highlighting their potential in cancer therapy .

Virology

Anti-HIV Activity

Certain derivatives of this compound have shown promising results in virology, particularly against HIV.

  • Methodology : Derivatives were assessed for their ability to inhibit HIV replication.
  • Results : One derivative displayed significant anti-HIV activity with a selectivity index (SI) of 483 and an IC50 of 0.53 μM, indicating its potential as an antiviral agent .

Photochemistry

Photoreactions and Dimerization

The photochemical properties of this compound have been studied to understand its behavior under UV light.

  • Methodology : The compound was subjected to photolysis at its longest absorption band (~360 nm) using cyclohexane and acetonitrile as solvents.
  • Results : Different dimeric photoproducts were formed in aerated solutions, indicating the compound's reactivity and potential applications in photochemical processes .

Data Table: Summary of Applications

Application AreaMethodologyKey Findings
PharmaceuticalTyrosinase inhibition assaysIC50 values: 0.013 μM (tyrosine hydroxylase)
Cancer ResearchInhibition of c-Met in cancer cell linesModerate to potent antitumor activity observed
VirologyAnti-HIV replication assaysSI = 483; IC50 = 0.53 μM
PhotochemistryPhotolysis under UV lightFormation of dimeric products

Case Study 1: Tyrosinase Inhibition

A study conducted on the inhibition properties of the compound revealed that its structural features significantly enhance its solubility and bioavailability, making it a promising candidate for topical formulations aimed at treating skin pigmentation disorders.

Case Study 2: Antitumor Activity

In vitro studies on various cancer cell lines demonstrated that specific modifications to the compound's structure could lead to enhanced antitumor efficacy, suggesting avenues for further drug development focused on targeted therapies.

Case Study 3: Photochemical Behavior

Research into the photochemical reactions involving this compound has opened new pathways for developing light-sensitive materials that could be utilized in organic electronics or photonic devices.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. One key mechanism is the excited-state intramolecular proton transfer (ESIPT), which has been extensively studied. Upon photo-excitation, the compound undergoes proton transfer, leading to the formation of a tautomeric form. This process is facilitated by the presence of intramolecular hydrogen bonds, which play a crucial role in stabilizing the transition state and the resulting products .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyflavone: Shares a similar chromone core but lacks the thiophene ring.

    2-(Thiophen-2-yl)-4H-chromen-4-one: Similar structure but without the hydroxyl group at the 3-position.

    3-Hydroxy-2-(furan-2-yl)-4H-chromen-4-one: Similar structure with a furan ring instead of a thiophene ring.

Uniqueness

3-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one is unique due to the presence of both the hydroxyl group and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The thiophene ring enhances its electronic properties, while the hydroxyl group contributes to its reactivity and potential for hydrogen bonding .

Biological Activity

3-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one, a compound belonging to the class of chromenones, has garnered attention for its diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C13H8O3SC_{13}H_8O_3S. The structure features a chromene backbone with a hydroxyl group at position 3 and a thiophene ring at position 2. This configuration enhances its solubility and bioactivity due to the presence of both hydrophilic and lipophilic groups.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which is crucial in combating oxidative stress-related diseases. The compound's antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging assays, demonstrating IC50 values comparable to standard antioxidants like ascorbic acid.

2. Anticancer Activity

The anticancer potential of this compound has been investigated against several cancer cell lines. Notably, it has shown cytotoxic effects on A549 (lung cancer) and HeLa (cervical cancer) cells. In vitro studies reported an IC50 value of approximately 21.38 μM against A549 cells, indicating moderate potency . The mechanism of action may involve induction of apoptosis and inhibition of cell proliferation.

3. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Chromenone Core : The initial step involves synthesizing the chromenone structure through cyclization reactions.
  • Substitution Reactions : Subsequent reactions introduce the thiophene ring and hydroxyl group at the appropriate positions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Case Study 1: Antioxidant Efficacy

In a comparative study evaluating various chromenone derivatives, this compound was found to have superior antioxidant activity compared to several analogs, with a notable reduction in DPPH radical levels .

Case Study 2: Anticancer Evaluation

A study involving the treatment of A549 cells with this compound showed a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy . The research highlighted the potential for developing this compound as a lead structure for anticancer drug development.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundHydroxyl and thiophene substituentsAntioxidant, anticancer, antimicrobialEnhanced solubility and bioactivity
2-(Pyrrolidine-1-carbonyl)-4H-chromen-4-oneLacks thiophene; simpler structureModerate antimicrobialSimpler structure may limit activity
Rohitukine AnalogAdditional hydroxyl groupsPotent anticancer activityKnown for CDK inhibition

Properties

IUPAC Name

3-hydroxy-2-thiophen-2-ylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3S/c14-11-8-4-1-2-5-9(8)16-13(12(11)15)10-6-3-7-17-10/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHIOWDJRLUYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291839
Record name 3-hydroxy-2-(thiophen-2-yl)-4h-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91805-20-8
Record name NSC78630
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-hydroxy-2-(thiophen-2-yl)-4h-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2-(thiophen-2-yl)-4h-chromen-4-one
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the primary application of 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one in the presented research?

A1: The research primarily focuses on utilizing HTC as a chromogenic reagent for the spectrophotometric determination of various metal ions. [, , , , , , , , , ] This technique relies on the formation of colored complexes between HTC and specific metal ions, with the color intensity directly proportional to the metal ion concentration.

Q2: Which metal ions can be detected using 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one, and what are the typical analytical wavelengths?

A2: HTC has been successfully employed in the spectrophotometric determination of several metal ions, including:

  • Vanadium (III): Forms a yellow complex with HTC, extracted into carbon tetrachloride with maximum absorbance (λmax) at 420 nm. []
  • Vanadium (V): Forms a dark yellow complex with HTC, extracted into benzene with λmax at 415-425 nm. []
  • Iron (III): Forms a brown complex with HTC, extracted into chloroform with λmax at 415 nm. []
  • Molybdenum (VI): Forms a complex with HTC, dissolved in water with Triton X-100 with λmax at 410 nm. [, ]
  • Cerium (III): Forms a complex with HTC in the presence of diphenylamine with λmax at 430 nm. []
  • Molybdenum (V): Forms a yellow complex with HTC, extracted into chloroform with λmax at 424 nm. []
  • Thorium (IV): Forms a yellow complex with HTC in dilute acetic acid solution with λmax at 430 nm. []
  • Palladium: Forms a yellow complex with HTC, extracted into chloroform with λmax at 455nm. []

Q3: How sensitive and selective is 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one in these spectrophotometric assays?

A3: The research indicates that HTC exhibits good sensitivity and selectivity for the targeted metal ions. For instance:

  • High molar absorptivity: HTC complexes with various metal ions display high molar absorptivity, ranging from 3.27 x 10^4 to 7.45 x 10^4 dm3 mol-1 cm-1, indicating strong light absorption and enhancing the sensitivity of detection. [, , , , , ]
  • Low Sandell's sensitivity values: Reported values are in the range of 0.0016 to 0.0097 μg cm-2, reflecting the method's ability to detect low concentrations of the target metals. [, , , , ]
  • Tolerance to interfering ions: The methods demonstrated significant tolerance to various other metal ions commonly found in samples, ensuring selective detection of the target metals. [, , , ]

Q4: What types of samples have been analyzed using these 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one based methods?

A4: The research demonstrates the successful application of HTC-based spectrophotometric methods for analyzing various sample types, including:

  • Synthetic samples: Used to validate the accuracy and precision of the developed methods. [, ]
  • Technical samples: Highlighting the applicability of these methods for analyzing real-world samples containing the target metal ions. []
  • Industrial samples: Demonstrating the practical use of these methods in industrial settings for quality control and monitoring. []
  • Various other unspecified samples: Suggesting the versatility of these methods for analyzing different matrixes. [, ]

Q5: Are there any limitations to using 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one in analytical applications?

A5: While HTC demonstrates significant potential as an analytical reagent, some limitations are acknowledged in the research:

  • Interference from specific ions: Some methods are susceptible to interference from specific ions like nitrite, thiourea, and ascorbic acid. [] This highlights the importance of careful sample preparation and, if necessary, the implementation of appropriate masking agents.

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